molecular formula C16H27N5O3S B129509 6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-63-8

6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine

Numéro de catalogue B129509
Numéro CAS: 152537-63-8
Poids moléculaire: 369.5 g/mol
Clé InChI: QRBCZOIEZLETND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine, also known as DHPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DHPG is a potent agonist of group I metabotropic glutamate receptors (mGluRs), which are involved in various physiological and pathological processes in the central nervous system.

Mécanisme D'action

6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine acts as a selective and potent agonist of group I mGluRs, specifically mGluR1 and mGluR5. Upon binding to these receptors, this compound activates a signaling cascade that leads to the modulation of various intracellular pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the protein kinase C (PKC) pathway. These pathways are involved in various physiological and pathological processes in the central nervous system, such as synaptic plasticity, learning and memory, and neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to induce long-term potentiation (LTP) in hippocampal slices, which is a cellular mechanism underlying learning and memory. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. In vivo, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has several advantages and limitations for lab experiments. One of the advantages is its selectivity and potency for group I mGluRs, which allows for the specific modulation of these receptors. Another advantage is its ability to induce LTP in hippocampal slices, which is a widely used model for studying synaptic plasticity and learning and memory. However, one of the limitations is its low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods. Another limitation is its potential toxicity and side effects, which may require careful dosing and monitoring.

Orientations Futures

There are several future directions for research on 6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine. One direction is to investigate the potential therapeutic effects of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to explore the role of group I mGluRs in other physiological and pathological processes, such as pain and inflammation. Additionally, further studies are needed to elucidate the intracellular signaling pathways activated by this compound and their downstream effects on neuronal function and behavior.

Applications De Recherche Scientifique

6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is a selective and potent agonist of group I mGluRs, which are involved in various physiological and pathological processes in the central nervous system, such as synaptic plasticity, learning and memory, and neurodegenerative diseases. This compound has been used to study the role of group I mGluRs in these processes, as well as to investigate the potential therapeutic effects of modulating group I mGluR activity.

Propriétés

Numéro CAS

152537-63-8

Formule moléculaire

C16H27N5O3S

Poids moléculaire

369.5 g/mol

Nom IUPAC

5-ethyl-5-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]heptane-1-sulfonamide

InChI

InChI=1S/C16H27N5O3S/c1-4-16(5-2,8-6-7-9-25(17,22)23)11-24-15-13(3)10-14-18-12-19-21(14)20-15/h10,12H,4-9,11H2,1-3H3,(H2,17,22,23)

Clé InChI

QRBCZOIEZLETND-UHFFFAOYSA-N

SMILES

CCC(CC)(CCCCS(=O)(=O)N)COC1=NN2C(=NC=N2)C=C1C

SMILES canonique

CCC(CC)(CCCCS(=O)(=O)N)COC1=NN2C(=NC=N2)C=C1C

Autres numéros CAS

152537-63-8

Synonymes

6-(2,2-Diethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)p yridazine

Origine du produit

United States

Synthesis routes and methods

Procedure details

Using 6-hydroxy-5,5-diethyl-1-hexanesulfonamide and 6-chloro-7-methyl[1,2,4]triazolo[1,5-b]pyridazine, the same reaction was conducted as in Example 5 to produce the title compound. m.p. 132°-133° C.
Name
6-hydroxy-5,5-diethyl-1-hexanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.